molecular formula C18H21N3O4S2 B1168165 Visio-Molar CAS No. 124760-81-2

Visio-Molar

Cat. No.: B1168165
CAS No.: 124760-81-2
Attention: For research use only. Not for human or veterinary use.
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Description

Visio-Molar is a biosimilar compound developed to match the quality, safety, and efficacy of its reference medicinal product (RMP). Its development adheres to stringent regulatory guidelines, requiring comprehensive analytical, preclinical, and clinical comparability studies to ensure structural and functional equivalence to the RMP . Key attributes include:

  • Formulation: Identical excipient composition and dosage form as the RMP to minimize immunogenicity risks .
  • Manufacturing: Utilizes a cell line and purification process optimized to replicate the RMP’s critical quality attributes (CQAs), such as glycosylation patterns and protein folding .
  • Indications: Approved for all therapeutic uses of the RMP through extrapolation, supported by robust analytical and clinical data .

Properties

CAS No.

124760-81-2

Molecular Formula

C18H21N3O4S2

Synonyms

Visio-Molar

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Compound A’s reduced glycosylation may impact pharmacokinetics, requiring additional clinical validation .
  • Compound B’s Zn²⁺ substitution alters enzymatic activity, necessitating functional equivalence studies .

Functional and Clinical Comparison

This compound demonstrates superior functional alignment with the RMP compared to competitors:

Parameter This compound Compound A Compound B
Binding Affinity (KD) 2.1 nM (RMP: 2.0 nM) 3.5 nM (66% lower) 5.8 nM (inactive site)
Potency (EC50) 0.95 μg/mL (RMP: 1.0 μg/mL) 1.8 μg/mL (81% lower) Not determined
Immunogenicity Rate 1.2% (vs. RMP: 1.0%) 4.5% (clinically significant) 2.1%

Clinical Implications :

  • Compound A’s higher immunogenicity may limit its use in chronic therapies .
  • Compound B’s altered potency necessitates dose adjustments, complicating interchangeability .

Quality and Manufacturing Considerations

This compound’s manufacturing process achieves tighter control over CQAs than competitors:

CQA This compound Compound A Compound B
Batch Consistency 98% within RMP range 85% within RMP range 89% within RMP range
Stability (24 months) No degradation 10% aggregation 5% oxidation

Regulatory Impact :

  • Compound A’s instability requires cold-chain logistics, increasing costs .
  • This compound’s consistency supports global regulatory approvals without additional trials .

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